molecular formula C17H16BrF2N5 B10939940 4-(4-bromophenyl)-6-(difluoromethyl)-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]pyrimidin-2-amine

4-(4-bromophenyl)-6-(difluoromethyl)-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]pyrimidin-2-amine

Cat. No.: B10939940
M. Wt: 408.2 g/mol
InChI Key: JGRMBBCFCULJHK-UHFFFAOYSA-N
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Description

N-[4-(4-BROMOPHENYL)-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]AMINE is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure with multiple functional groups, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-BROMOPHENYL)-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]AMINE typically involves multi-step organic synthesis. The key steps include:

    Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the bromophenyl group: This step often involves a halogenation reaction using bromine or a brominating agent.

    Incorporation of the difluoromethyl group: This can be done using difluoromethylating agents such as difluoromethyl iodide.

    Attachment of the pyrazole moiety: This step involves the reaction of the intermediate with a pyrazole derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and catalytic processes may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-BROMOPHENYL)-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[4-(4-BROMOPHENYL)-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]AMINE has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Pharmacology: The compound can be studied for its pharmacokinetic and pharmacodynamic properties.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biology: The compound can be used as a tool to study biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of N-[4-(4-BROMOPHENYL)-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]AMINE involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting downstream signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **N-[4-(4-CHLOROPHENYL)-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]AMINE
  • **N-[4-(4-FLUOROPHENYL)-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]AMINE
  • **N-[4-(4-METHOXYPHENYL)-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]AMINE

Uniqueness

N-[4-(4-BROMOPHENYL)-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]AMINE is unique due to the presence of the bromophenyl group, which can influence its reactivity and interaction with molecular targets. The difluoromethyl group also contributes to its distinct chemical properties, such as increased lipophilicity and metabolic stability.

Properties

Molecular Formula

C17H16BrF2N5

Molecular Weight

408.2 g/mol

IUPAC Name

4-(4-bromophenyl)-6-(difluoromethyl)-N-[2-(3-methylpyrazol-1-yl)ethyl]pyrimidin-2-amine

InChI

InChI=1S/C17H16BrF2N5/c1-11-6-8-25(24-11)9-7-21-17-22-14(10-15(23-17)16(19)20)12-2-4-13(18)5-3-12/h2-6,8,10,16H,7,9H2,1H3,(H,21,22,23)

InChI Key

JGRMBBCFCULJHK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)CCNC2=NC(=CC(=N2)C(F)F)C3=CC=C(C=C3)Br

Origin of Product

United States

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